molecular formula C12H11NO2 B2404942 2,2-Dimethyl-4-oxochroman-7-carbonitrile CAS No. 130200-02-1

2,2-Dimethyl-4-oxochroman-7-carbonitrile

Cat. No.: B2404942
CAS No.: 130200-02-1
M. Wt: 201.225
InChI Key: CDRFBUBCMVKJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-oxochroman-7-carbonitrile is a chromene-derived compound characterized by a fused benzopyran core with a ketone group at position 4, two methyl substituents at position 2, and a nitrile group at position 5. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties . However, direct experimental data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

2,2-dimethyl-4-oxo-3H-chromene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)6-10(14)9-4-3-8(7-13)5-11(9)15-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFBUBCMVKJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxochroman-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nitrile source in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxochroman-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-oxochroman-7-carbonitrile is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxochroman-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The chroman ring system may also contribute to its biological effects by stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between 2,2-Dimethyl-4-oxochroman-7-carbonitrile and analogous chromene/coumarin derivatives:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Reference
This compound Chroman (benzopyran) 2,2-dimethyl; 4-oxo; 7-cyano Nitrile, ketone Target Compound
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-... Chromene 2-amino; 4-(3,4-dimethoxyphenyl); 5-oxo Amino, methoxy, ketone, nitrile
2-Amino-7-diethylamino-4-(2-fluoro-phenyl)-... Chromene 2-amino; 7-diethylamino; 4-(2-fluoro) Amino, nitrile, fluoro
4-(Trifluoromethyl)-2-oxo-2H-chromene-7-carbonitrile Coumarin 7-cyano; 4-CF3; 2-oxo Trifluoromethyl, nitrile, ketone
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile Coumarin 7-hydroxy; 3-cyano; 2-oxo Hydroxy, nitrile, ketone

Key Observations :

  • Positional Effects: The placement of nitrile groups (positions 3, 7) and electron-withdrawing groups (e.g., ketone at 2-oxo or 4-oxo) significantly alters electronic properties. For example, 7-cyano-substituted compounds (e.g., the target compound and ) may exhibit enhanced π-conjugation compared to 3-cyano derivatives .
  • Substituent Impact: The 2,2-dimethyl groups in the target compound likely improve steric stability compared to amino or methoxy substituents in analogs .
Physicochemical Properties
  • Solubility: Compounds with polar groups (e.g., amino in , hydroxy in ) exhibit higher aqueous solubility than the target compound, which lacks such substituents. The trifluoromethyl group in may reduce solubility in polar solvents.
  • Melting Points : Data are unavailable for the target compound, but analogs with rigid substituents (e.g., 3,4-dimethoxyphenyl in ) show higher melting points due to crystalline packing.

Biological Activity

2,2-Dimethyl-4-oxochroman-7-carbonitrile is a synthetic organic compound that belongs to the chromene family. Its structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N2O2C_{13}H_{11}N_2O_2 with a molecular weight of approximately 213.23 g/mol. The compound features a chromene ring system with specific substitutions that enhance its biological activity:

  • Dimethyl substitution at the 2-position
  • Carbonitrile group at the 7-position
  • Carbonyl group at the 4-position

These structural characteristics are crucial for its interaction with biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects. Preliminary data suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Antifungal Properties : Research has shown that derivatives of chromanones, including this compound, can enhance antifungal activity. The presence of specific functional groups has been linked to increased efficacy against fungal pathogens .
  • Anticancer Potential : Similar compounds within the chromanone class have demonstrated antiproliferative effects in cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). This suggests that this compound may also possess anticancer properties worth exploring further .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cellular Interaction : The compound may interact with cellular pathways that regulate apoptosis and cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against several bacterial strains
AntifungalEnhanced antifungal activity linked to structural features
AnticancerPotential antiproliferative effects in MCF-7 and A549 cancer cell lines

Case Study: Antifungal Activity Enhancement

In a study examining the antifungal properties of chromanone derivatives, it was found that modifications to the carbonyl group significantly influenced activity levels. For instance, the introduction of electron-donating groups improved efficacy against common fungal pathogens by enhancing interaction with fungal cell membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.